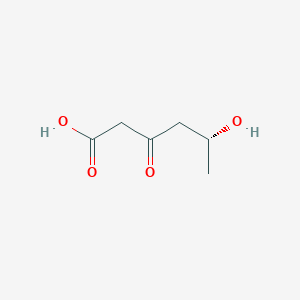
(5R)-5-Hydroxy-3-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-Hydroxy-3-oxohexanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of both a hydroxyl group and a keto group on a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Hydroxy-3-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxyhexanoic acid. This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the reduction of 5-oxohexanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic oxidation of 5-hydroxyhexanoic acid using specific oxidases can yield the desired product with high purity . Additionally, microbial fermentation processes have been explored for the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-Hydroxy-3-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 5-oxohexanoic acid.
Reduction: The keto group can be reduced to form 5-hydroxyhexanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxohexanoic acid.
Reduction: 5-hydroxyhexanoic acid.
Substitution: Various substituted hexanoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5R)-5-Hydroxy-3-oxohexanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (5R)-5-Hydroxy-3-oxohexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and keto groups allow it to participate in various biochemical processes, including energy metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyhexanoic acid: Similar structure but lacks the keto group.
5-Oxohexanoic acid: Similar structure but lacks the hydroxyl group.
Hexanoic acid: Lacks both the hydroxyl and keto groups.
Uniqueness
(5R)-5-Hydroxy-3-oxohexanoic acid is unique due to the presence of both hydroxyl and keto groups on the same molecule, which allows it to participate in a wider range of chemical reactions and biological processes compared to its similar compounds .
Propiedades
Número CAS |
821772-72-9 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(5R)-5-hydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m1/s1 |
Clave InChI |
ZQPJZYKENZNLOW-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CC(=O)CC(=O)O)O |
SMILES canónico |
CC(CC(=O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


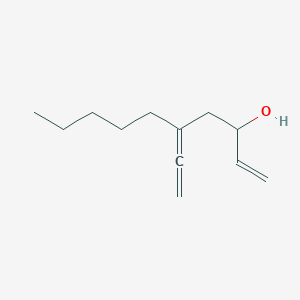


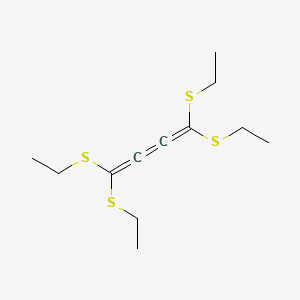

![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
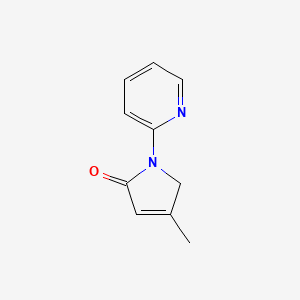
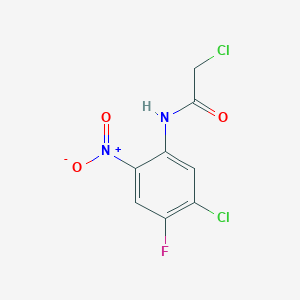
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)
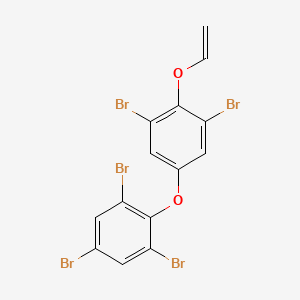
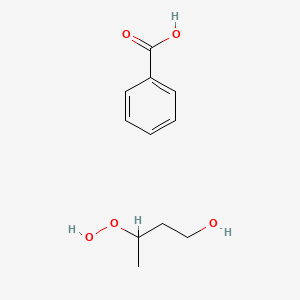
![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
